BSA-Binding Affinity: Direct Comparison with FMPAH Analog in Drug Distribution Models
The BSA-binding constant (Kb) and corresponding Gibbs free energy (ΔG) for CAS 613219-68-4 (referred to as analog 'FMPAH' in the primary study) were determined to be lower than those of the strongest binder in the series, 'BPAH'. This demonstrates that the N-ethyl-benzimidazole substitution significantly impedes hydrophobic interactions with Sudlow's Site I compared to the planar benzylidene group [1].
| Evidence Dimension | BSA Binding Free Energy (ΔG) |
|---|---|
| Target Compound Data | FMPAH: ΔG = -25.14 kJ/mol (T=298 K); Kb value indicative of moderate binding. |
| Comparator Or Baseline | BPAH (N'-benzylidene-2-phenylacetohydrazide): ΔG = -30.54 kJ/mol. |
| Quantified Difference | ΔΔG = +5.40 kJ/mol (weaker binding for CAS 613219-68-4 relative to BPAH). |
| Conditions | Fluorescence quenching spectroscopy in phosphate buffer (pH 7.4) at 298 K, measuring BSA quenching at λex 280 nm [1]. |
Why This Matters
This is critical for procurement decisions in pharmacokinetic research, as weaker serum albumin binding for CAS 613219-68-4 translates to a higher free fraction available for tissue distribution and target engagement compared to its stronger-binding BPAH analog.
- [1] Shah, M. N., Khalid, H., Laulloo, S. J., Joondan, N., Arshad, M. N., Asiri, A. M., & Butt, H. (2024). Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives. Heliyon, 10(7), e27303. View Source
